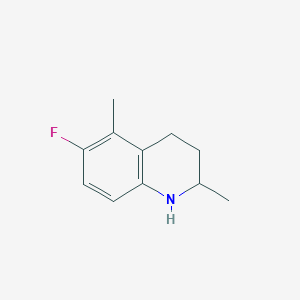

6-Fluoro-2,5-dimethyl-1,2,3,4-tetrahydroquinoline

Cat. No. B8721290

Key on ui cas rn:

91618-35-8

M. Wt: 179.23 g/mol

InChI Key: YTUDFSPYEQESOK-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04585868

Procedure details

A solid which was chiefly 1,2-dihydro-6-fluoro-5-hydroxymethylquinaldine (13.2 g) prepared according to Example 2 was dissolved in 300 ml of ethanol and 10 ml of concentrated hydrochloric acid. To this solution was added 1 g of 5% platinum on charcoal and 3 g of 5% palladium on charcoal. The solution was hydrogenated at 50 psi at about 20° C. on a Paar apparatus. After absorption of about 12 psi of hydrogen (the theoretical amount needed), the solution was filtered and the solvent was removed by evaporation to provide a solid. Nuclear magnetic resonance spectral analysis showed slightly incomplete reduction. Therefore the solid was dissolved in 300 ml of aqueous (95%) ethanol to which 2 g of platinum on charcoal was added, and the solution was hydrogenated at 50 psi on the Paar apparatus for about 16 hours. The solution was then filtered and the solvent was evaporated. The solid recovered was dissolved in 50 ml of water. This solution was basified with aqueous sodium hydroxide and then extracted with diethyl ether. Evaporation of the ether provided 6-fluoro-5-methyl-1,2,3,4-tetrahydroquinaldine as an oil.

Name

1,2-dihydro-6-fluoro-5-hydroxymethylquinaldine

Quantity

13.2 g

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

[F:1][C:2]1[C:3]([CH2:13]O)=[C:4]2[C:9](=[CH:10][CH:11]=1)[NH:8][CH:7]([CH3:12])[CH:6]=[CH:5]2>C(O)C.Cl.[Pt].[Pd]>[F:1][C:2]1[C:3]([CH3:13])=[C:4]2[C:9](=[CH:10][CH:11]=1)[NH:8][CH:7]([CH3:12])[CH2:6][CH2:5]2

|

Inputs

Step One

|

Name

|

1,2-dihydro-6-fluoro-5-hydroxymethylquinaldine

|

|

Quantity

|

13.2 g

|

|

Type

|

reactant

|

|

Smiles

|

FC=1C(=C2C=CC(NC2=CC1)C)CO

|

Step Two

|

Name

|

|

|

Quantity

|

300 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)O

|

Step Three

|

Name

|

|

|

Quantity

|

10 mL

|

|

Type

|

solvent

|

|

Smiles

|

Cl

|

Step Four

|

Name

|

|

|

Quantity

|

1 g

|

|

Type

|

catalyst

|

|

Smiles

|

[Pt]

|

|

Name

|

|

|

Quantity

|

3 g

|

|

Type

|

catalyst

|

|

Smiles

|

[Pd]

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)O

|

|

Name

|

|

|

Quantity

|

2 g

|

|

Type

|

catalyst

|

|

Smiles

|

[Pt]

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

prepared

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was hydrogenated at 50 psi at about 20° C. on a Paar apparatus

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After absorption of about 12 psi of hydrogen (the theoretical amount

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

was filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the solvent was removed by evaporation

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to provide a solid

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The solution was then filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the solvent was evaporated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solid recovered

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

was dissolved in 50 ml of water

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted with diethyl ether

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Evaporation of the ether

|

Outcomes

Product

Details

Reaction Time |

16 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

FC=1C(=C2CCC(NC2=CC1)C)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |